Azido-C1-PEG4-C3-NH2
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Overview
Description
Azido-C1-PEG4-C3-NH2 is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound contains an azide group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-C1-PEG4-C3-NH2 is synthesized through a series of chemical reactions involving the introduction of an azide group into a polyethylene glycol (PEG) chain. The synthesis typically involves the following steps:
PEGylation: The initial step involves the attachment of a PEG chain to a suitable starting material.
Azidation: The PEGylated compound is then reacted with sodium azide to introduce the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Azido-C1-PEG4-C3-NH2 primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with a strained alkyne.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are useful in various applications, including bioconjugation and drug development .
Scientific Research Applications
Azido-C1-PEG4-C3-NH2 has a wide range of applications in scientific research:
Mechanism of Action
Azido-C1-PEG4-C3-NH2 exerts its effects through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Azido-C1-PEG3-C3-NH2: Another PEG-based linker with a shorter PEG chain.
Azido-PEG-acid: A PEG linker with an azide group and a carboxylic acid functional group.
Azido-PEG-NHS ester: A PEG linker with an azide group and an N-hydroxysuccinimide ester functional group.
Uniqueness
Azido-C1-PEG4-C3-NH2 is unique due to its specific PEG chain length and functional groups, which provide optimal properties for use in PROTAC synthesis and click chemistry reactions. Its versatility and stability under various conditions make it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C12H26N4O4 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
3-[2-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C12H26N4O4/c13-3-1-5-17-7-9-19-11-12-20-10-8-18-6-2-4-15-16-14/h1-13H2 |
InChI Key |
DLTOXNGIUFGLFF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COCCOCCOCCOCCCN=[N+]=[N-] |
Origin of Product |
United States |
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